molecular formula C12H15F3N2 B12632738 2-(4-Trifluoromethyl-benzyl)-piperazine CAS No. 907971-33-9

2-(4-Trifluoromethyl-benzyl)-piperazine

Cat. No.: B12632738
CAS No.: 907971-33-9
M. Wt: 244.26 g/mol
InChI Key: ILELGBVFBKPDRD-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-benzyl)-piperazine is an organic compound that features a piperazine ring substituted with a 4-trifluoromethyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-benzyl)-piperazine typically involves the reaction of 4-trifluoromethyl-benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethyl-benzyl)-piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Trifluoromethyl-benzyl)-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethyl-benzyl chloride
  • 4-Trifluoromethyl-benzyl alcohol
  • 4-Trifluoromethyl-benzyl bromide

Uniqueness

2-(4-Trifluoromethyl-benzyl)-piperazine is unique due to the presence of both the trifluoromethyl group and the piperazine ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the piperazine ring provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

907971-33-9

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-16-5-6-17-11/h1-4,11,16-17H,5-8H2

InChI Key

ILELGBVFBKPDRD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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